1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-20(2)13-10(7-16-15(19-13)22-3)18-14(21)17-9-4-5-11-12(6-9)24-8-23-11/h4-7H,8H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQGRVRUQZLGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(dimethylamino)-2-methoxypyrimidine-5-amine in the presence of a base such as triethylamine to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Analysis
- The urea linker distinguishes it from ether- or amide-linked analogs (e.g., pyridine derivatives in ), offering hydrogen-bond donor/acceptor properties critical for target engagement.
Pharmacokinetic Considerations :
- Compared to pyrrolidine-based ABT-627 , the urea moiety may reduce metabolic oxidation but increase renal clearance due to higher polarity.
- Unlike fluorinated benzodioxole derivatives (e.g., 2,2-difluorobenzo[d][1,3]dioxole in ), the absence of fluorine in the target compound may result in shorter half-life but easier synthesis.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for related ureas (e.g., carbodiimide-mediated coupling ), whereas fused pyrimidines ( ) require cyclocondensation steps.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrimidine derivative. The molecular formula is , with a molecular weight of approximately 344.38 g/mol. The presence of functional groups such as urea and dimethylamino enhances its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and immunology. The following sections summarize key findings from various studies.
Antitumor Activity
Several studies have reported the antitumor properties of compounds structurally related to this compound. For example:
- In vitro Studies : Compounds similar to this urea derivative have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- In vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth and enhanced survival rates, indicating potential for therapeutic use in cancer treatment .
The biological activity is believed to stem from multiple mechanisms:
- PD-L1 Inhibition : Some derivatives have been identified as inhibitors of the PD-L1 pathway, crucial for tumor immune evasion. This inhibition enhances T-cell responses against tumors .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | , |
| Immune Modulation | Inhibits PD-L1 interactions | |
| Cell Cycle Arrest | Causes G2/M phase arrest |
Case Studies
-
Study on PD-L1 Inhibition :
- Objective : To evaluate the efficacy of a related compound in blocking PD-L1.
- Method : Homogeneous time-resolved fluorescence (HTRF) assays were conducted.
- Results : The compound exhibited an IC50 value of 1.8 nM, significantly more potent than existing therapies, suggesting its potential for immunotherapy .
- Cytotoxicity Assay :
Q & A
Basic: What are the recommended synthetic pathways for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and benzodioxole precursors. Key steps include:
- Urea bond formation : Reacting a benzodioxol-5-yl isocyanate derivative with a 4-(dimethylamino)-2-methoxypyrimidin-5-amine under anhydrous conditions, using catalysts like triethylamine to drive the reaction .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) ensures ≥95% purity .
- Yield optimization : Controlled temperatures (0–5°C during coupling) and inert atmospheres (argon/nitrogen) minimize side reactions .
Basic: How can researchers confirm the molecular structure and purity of the compound?
- Spectroscopic techniques :
- Chromatography : HPLC retention time consistency (e.g., 12.3 min on C18 column) ensures batch-to-batch reproducibility .
Advanced: What biological targets are hypothesized for this compound, and how can its activity be validated?
- Putative targets : The dimethylamino and methoxy groups on pyrimidine suggest kinase inhibition (e.g., EGFR or CDK2), while the benzodioxole moiety may modulate cytochrome P450 enzymes .
- Validation methods :
Advanced: How do structural modifications (e.g., substituent variations) affect bioactivity?
Comparative studies of analogs reveal:
- Dimethylamino group : Critical for hydrogen bonding with kinase catalytic domains; replacement with ethylamino reduces potency by ~50% .
- Methoxy position : Ortho-methoxy (vs. para) enhances steric hindrance, decreasing off-target interactions (e.g., selectivity ratio >10 for CDK2 over CDK4) .
- Benzodioxole substitution : Fluorination at C6 improves metabolic stability (t increased from 2.1 to 4.8 hours in liver microsomes) .
Advanced: How should researchers address contradictory data in biological assays (e.g., IC50_{50}50 variability)?
- Experimental design : Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm target engagement .
- Statistical analysis : Apply Design of Experiments (DoE) to identify confounding factors (e.g., pH, DMSO concentration) .
- Computational feedback : ICReDD’s reaction path search methods reconcile discrepancies by simulating reaction intermediates under varying conditions .
Advanced: What computational strategies are effective for optimizing this compound’s pharmacokinetics?
- QSAR modeling : Train models on logP and polar surface area data to predict blood-brain barrier penetration .
- MD simulations : GROMACS-based simulations assess stability in lipid bilayers (e.g., >90% membrane retention over 100 ns) .
- Metabolite prediction : GLORYx or SyGMa software identifies likely Phase I/II metabolites for toxicity screening .
Basic: What purification challenges arise during synthesis, and how are they resolved?
- Byproduct removal : Silica gel chromatography separates unreacted amine precursors (R = 0.3 vs. 0.6 for product) .
- Solubility issues : Use DMSO/water co-solvents for recrystallization (yield: 70–80%) .
- HPLC method development : Adjust buffer pH (e.g., ammonium acetate, pH 6.5) to resolve diastereomers .
Advanced: How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Salt formation : React with hydrochloric acid to generate a hydrochloride salt (solubility: 12 mg/mL vs. 0.5 mg/mL for free base) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) for sustained release .
- Co-solvents : 10% Cremophor EL in saline enhances solubility without hemolytic effects .
Advanced: What structural analogs are under investigation, and how do their properties compare?
Basic: What reaction conditions are critical for scaling up synthesis without compromising yield?
- Temperature control : Maintain <10°C during exothermic urea formation to prevent decomposition .
- Catalyst loading : 1.2 eq. of triethylamine maximizes coupling efficiency (yield: 85–90%) .
- Solvent selection : Tetrahydrofuran/water (4:1) reduces viscosity for continuous flow reactors (throughput: 1 kg/day) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
